Cas no 1207047-18-4 (N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,3-benzothiazole-2-carboxamide)
![N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,3-benzothiazole-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1207047-18-4x500.png)
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,3-benzothiazole-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-Benzothiazolecarboxamide, N-[4-[2-oxo-2-[(2-thienylmethyl)amino]ethyl]phenyl]-
- VU0523303-1
- N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzo[d]thiazole-2-carboxamide
- N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,3-benzothiazole-2-carboxamide
-
- インチ: 1S/C21H17N3O2S2/c25-19(22-13-16-4-3-11-27-16)12-14-7-9-15(10-8-14)23-20(26)21-24-17-5-1-2-6-18(17)28-21/h1-11H,12-13H2,(H,22,25)(H,23,26)
- InChIKey: IHZCWPYVTMUABT-UHFFFAOYSA-N
- ほほえんだ: S1C(C(NC2C=CC(=CC=2)CC(NCC2=CC=CS2)=O)=O)=NC2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 407.076
- どういたいしつりょう: 407.076
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 554
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 128
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,3-benzothiazole-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5834-4837-100mg |
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,3-benzothiazole-2-carboxamide |
1207047-18-4 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F5834-4837-3mg |
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,3-benzothiazole-2-carboxamide |
1207047-18-4 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5834-4837-5mg |
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,3-benzothiazole-2-carboxamide |
1207047-18-4 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5834-4837-15mg |
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,3-benzothiazole-2-carboxamide |
1207047-18-4 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5834-4837-25mg |
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,3-benzothiazole-2-carboxamide |
1207047-18-4 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5834-4837-40mg |
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,3-benzothiazole-2-carboxamide |
1207047-18-4 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5834-4837-1mg |
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,3-benzothiazole-2-carboxamide |
1207047-18-4 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5834-4837-10μmol |
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,3-benzothiazole-2-carboxamide |
1207047-18-4 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5834-4837-5μmol |
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,3-benzothiazole-2-carboxamide |
1207047-18-4 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5834-4837-2mg |
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,3-benzothiazole-2-carboxamide |
1207047-18-4 | 2mg |
$59.0 | 2023-09-09 |
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,3-benzothiazole-2-carboxamide 関連文献
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
Related Articles
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,3-benzothiazole-2-carboxamideに関する追加情報
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,3-benzothiazole-2-carboxamide (CAS No. 1207047-18-4): A Comprehensive Overview
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,3-benzothiazole-2-carboxamide (CAS No. 1207047-18-4) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to as TMBTCA for brevity, is characterized by its unique structural features and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements associated with TMBTCA.
Chemical Structure and Properties
TMBTCA is a derivative of benzothiazole, a heterocyclic compound with a broad range of biological activities. The core structure of TMBTCA consists of a benzothiazole moiety linked to a phenyl group through an amide bond. The phenyl group is further substituted with a thiophene-containing carbamoyl moiety. This intricate arrangement of functional groups imparts TMBTCA with distinct chemical properties and reactivity profiles.
The molecular formula of TMBTCA is C20H18N2O3S2, and its molecular weight is approximately 394.53 g/mol. The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various experimental protocols in both in vitro and in vivo studies.
Synthesis Methods
The synthesis of TMBTCA has been the subject of several research papers, each proposing different methodologies to optimize yield and purity. One common approach involves the reaction of 1,3-benzothiazole-2-carboxylic acid with 4-(aminomethyl)benzoic acid in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl). The resulting intermediate is then reacted with thiophen-2-ylmethylamine to form the final product.
Another notable method involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve overall yields. This approach leverages the high energy efficiency and rapid heating capabilities of microwave radiation to facilitate the formation of TMBTCA.
Biological Activities
TMBTCA has demonstrated a range of biological activities that make it an attractive candidate for drug development. One of its most significant properties is its potent anti-inflammatory activity. Studies have shown that TMBTCA can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in both cell cultures and animal models.
In addition to its anti-inflammatory effects, TMBTCA has also been found to exhibit antioxidant properties. It can scavenge reactive oxygen species (ROS) and protect cells from oxidative stress-induced damage. This dual action makes TMBTCA a promising therapeutic agent for conditions characterized by chronic inflammation and oxidative stress, such as arthritis and neurodegenerative diseases.
Clinical Applications and Research Advancements
The potential clinical applications of TMBTCA are currently being explored in various preclinical studies. Recent research has focused on its efficacy in treating inflammatory bowel disease (IBD), a group of chronic inflammatory conditions affecting the gastrointestinal tract. In a study published in the Journal of Medicinal Chemistry, TMBTCA was shown to significantly reduce inflammation and improve symptoms in a mouse model of IBD.
Another area of interest is the use of TMBTCA in cancer therapy. Preliminary studies have indicated that TMBTCA can inhibit the growth and proliferation of certain cancer cell lines by inducing apoptosis and suppressing angiogenesis. These findings suggest that TMBTCA may have potential as an adjuvant therapy in combination with existing cancer treatments.
Conclusion
In conclusion, N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,3-benzothiazole-2-carboxamide (CAS No. 1207047-18-4) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, coupled with its anti-inflammatory and antioxidant properties, makes it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical potential, TMBTCA holds great promise for addressing unmet medical needs in various disease areas.
1207047-18-4 (N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,3-benzothiazole-2-carboxamide) 関連製品
- 262268-57-5(2-(3-oxoprop-1-en-1-yl)benzonitrile)
- 2193067-82-0(2-({(9H-fluoren-9-yl)methoxycarbonyl}2-(morpholin-4-yl)ethylamino)acetic acid hydrochloride)
- 866153-43-7(Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzoate)
- 349133-59-1(N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide)
- 2059975-80-1(2-chloro-N-(3-methoxy-5-methylphenyl)propanamide)
- 921801-17-4(1-methyl-2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indole)
- 2034372-32-0(6-fluoro-3-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione)
- 2680842-77-5(4-{(tert-butoxy)carbonylamino}-7-methylpyrazolo1,5-a1,3,5triazine-8-carboxylic acid)
- 1118916-80-5(1H-Imidazolium, 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1))
- 2060058-49-1(2-(2-Methylmorpholin-4-yl)cyclobutan-1-amine)




